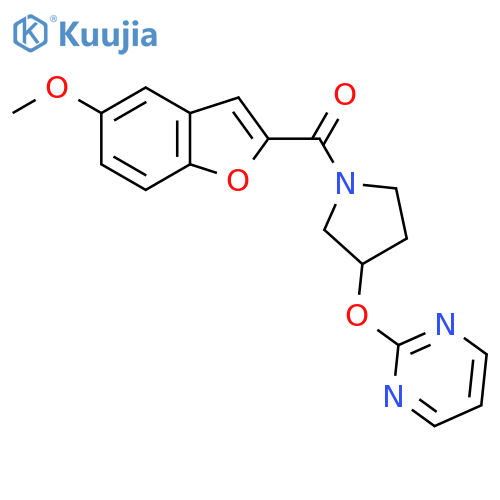

Cas no 2034557-11-2 ((5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone)

(5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone 化学的及び物理的性質

名前と識別子

-

- (5-methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

- (5-methoxy-1-benzofuran-2-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone

- (5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

-

- インチ: 1S/C18H17N3O4/c1-23-13-3-4-15-12(9-13)10-16(25-15)17(22)21-8-5-14(11-21)24-18-19-6-2-7-20-18/h2-4,6-7,9-10,14H,5,8,11H2,1H3

- InChIKey: OTUDAQBAPAPXPT-UHFFFAOYSA-N

- SMILES: O(C1N=CC=CN=1)C1CN(C(C2=CC3C=C(C=CC=3O2)OC)=O)CC1

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 6

- 重原子数量: 25

- 回転可能化学結合数: 4

- 複雑さ: 471

- トポロジー分子極性表面積: 77.7

- XLogP3: 2.6

(5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6478-0387-50mg |

2-{[1-(5-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |

2034557-11-2 | 90%+ | 50mg |

$160.0 | 2023-04-23 | |

| Life Chemicals | F6478-0387-3mg |

2-{[1-(5-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |

2034557-11-2 | 90%+ | 3mg |

$63.0 | 2023-04-23 | |

| Life Chemicals | F6478-0387-2μmol |

2-{[1-(5-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |

2034557-11-2 | 90%+ | 2μl |

$57.0 | 2023-04-23 | |

| Life Chemicals | F6478-0387-20μmol |

2-{[1-(5-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |

2034557-11-2 | 90%+ | 20μl |

$79.0 | 2023-04-23 | |

| Life Chemicals | F6478-0387-30mg |

2-{[1-(5-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |

2034557-11-2 | 90%+ | 30mg |

$119.0 | 2023-04-23 | |

| Life Chemicals | F6478-0387-40mg |

2-{[1-(5-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |

2034557-11-2 | 90%+ | 40mg |

$140.0 | 2023-04-23 | |

| Life Chemicals | F6478-0387-10μmol |

2-{[1-(5-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |

2034557-11-2 | 90%+ | 10μl |

$69.0 | 2023-04-23 | |

| Life Chemicals | F6478-0387-100mg |

2-{[1-(5-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |

2034557-11-2 | 90%+ | 100mg |

$248.0 | 2023-04-23 | |

| Life Chemicals | F6478-0387-2mg |

2-{[1-(5-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |

2034557-11-2 | 90%+ | 2mg |

$59.0 | 2023-04-23 | |

| Life Chemicals | F6478-0387-4mg |

2-{[1-(5-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |

2034557-11-2 | 90%+ | 4mg |

$66.0 | 2023-04-23 |

(5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone 関連文献

-

1. Book reviews

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

(5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanoneに関する追加情報

Introduction to (5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone and Its Significance in Modern Chemical Research

(5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone, with the CAS number 2034557-11-2, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, featuring a complex structure that includes a benzofuran moiety and a pyrrolidine ring linked through a methanone group, has shown promise in various biological assays. The presence of multiple functional groups, such as the 5-methoxybenzofuran and pyrimidin-2-yloxy substituents, makes it a versatile scaffold for further derivatization and investigation.

The benzofuran moiety is particularly noteworthy due to its role in numerous natural products and pharmaceuticals. It has been extensively studied for its potential applications in drug development, particularly in the context of anti-inflammatory, antimicrobial, and anticancer agents. The methoxy group at the 5-position of the benzofuran ring enhances its solubility and bioavailability, making it an attractive candidate for medicinal chemistry applications.

The pyrrolidine ring in this compound adds another layer of complexity and functionality. Pyrrolidine derivatives are known for their broad range of biological activities, including antiviral, anti-inflammatory, and neuroprotective effects. The 3-(pyrimidin-2-yloxy) group further extends the potential biological spectrum of this molecule by introducing a pyrimidine core, which is a common pharmacophore in many drugs targeting DNA replication and transcription.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. The combination of benzofuran and pyrrolidine moieties in (5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone suggests that it may exhibit unique interactions with biological targets. This compound has been investigated for its potential role in modulating signaling pathways associated with various diseases.

In particular, the interaction between the benzofuran moiety and biological receptors has been explored in detail. The methoxy group at the 5-position of the benzofuran ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity. Additionally, the pyrimidine ring can form stable complexes with nucleic acids and other biomolecules, making it a valuable component in drug design.

The methanone group connecting the two heterocyclic rings provides a rigid framework that can enhance the binding stability of the compound to its target. This structural feature is particularly important in drug design, as it can improve pharmacokinetic properties such as bioavailability and metabolic stability. Furthermore, the methanone group can be further functionalized to introduce additional pharmacophores or improve solubility.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like (5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone with high accuracy. Molecular docking studies have shown that this compound can interact with various enzymes and receptors involved in disease pathways. These computational predictions have guided experimental efforts to optimize its structure and enhance its biological activity.

The synthesis of this compound has also been refined through modern chemical techniques. Advances in organic synthesis have allowed for more efficient and scalable production methods. These improvements have made it possible to produce larger quantities of (5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone for both research and potential therapeutic applications.

In conclusion, (5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone represents a significant advancement in the field of chemical biology and pharmaceutical research. Its complex structure, featuring multiple functional groups, makes it a versatile scaffold for further investigation. The combination of benzofuran and pyrrolidine moieties offers unique opportunities for modulating biological pathways associated with various diseases. With ongoing research and development, this compound holds great promise for future therapeutic applications.

2034557-11-2 ((5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone) Related Products

- 924278-68-2(3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid)

- 202925-09-5(Benzaldehyde,4-chloro-3-fluoro-, oxime)

- 2379560-92-4(6-Trifluoromethyl-phthalen-1-picle ester)

- 1428382-02-8((2E)-N-6-(1H-indol-1-yl)pyrimidin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide)

- 1785765-42-5(4-(1-Methyl-1H-[1,2,4]triazol-3-yl)-benzoic acid methyl ester)

- 1803711-15-0(2,6-Dibromo-4-(difluoromethoxy)benzonitrile)

- 1105198-48-8(1-benzyl-3-methyl-7-(propan-2-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 2034374-58-6(1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide)

- 1804689-68-6(2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-carboxaldehyde)

- 2680809-05-4(2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid)